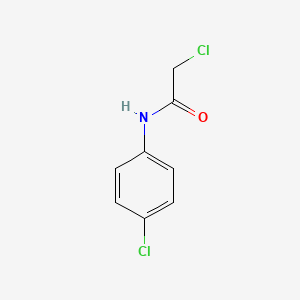

2-Chlor-N-(4-Chlorphenyl)acetamid

Übersicht

Beschreibung

2-chloro-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7Cl2NO and its molecular weight is 204.05 g/mol. The purity is usually 95%.

The exact mass of the compound 2-chloro-N-(4-chlorophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8369. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-chloro-N-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von pharmakologisch aktiven Verbindungen

2-Chlor-N-(4-Chlorphenyl)acetamid dient als Vorläufer bei der Synthese verschiedener pharmakologisch aktiver Verbindungen. Seine Derivate wurden auf ihre potenziellen therapeutischen Wirkungen untersucht . Beispielsweise wurden Derivate dieser Verbindung auf ihre Diabetes-II-Aktivität untersucht, was die Relevanz der Verbindung in der medizinischen Chemie zeigt .

Antibakterielle Aktivität

Diese Verbindung wurde zur Synthese von Oxazol- und Thiazol-Derivaten verwendet, die ausgeprägte biologische Aktivitäten wie antibakterielle und antimykotische Eigenschaften aufweisen . Diese synthetisierten Verbindungen zeigten Wirksamkeit gegen Stämme von grampositiven und gramnegativen Bakterien, was ihre Bedeutung bei der Entwicklung neuer antimikrobieller Mittel hervorhebt .

Rolle in der organischen Synthese

Chloroacetamid-Derivate, einschließlich this compound, werden in der organischen Synthese eingesetzt, da sie vielseitig in der Bildung verschiedener komplexer Moleküle sind. Sie dienen als Zwischenprodukte bei der Synthese komplexerer Strukturen und demonstrieren ihren Nutzen in der chemischen Forschung.

Synthese von Antikrebsmitteln

Bestimmte Derivate von this compound werden als potenzielle Antikrebsmittel untersucht . Diese Derivate werden zur Synthese von Verbindungen wie 4-Aryl-6-Chlor-chinolin-2-onen und 5-Aryl-7-Chlor-1,4-benzodiazepinen verwendet, die vielversprechend in der anti-Hepatitis-B-Virus-Aktivität sind und Auswirkungen auf die Krebsbehandlung haben könnten .

Arzneimittelentwicklung und -forschung

Im Bereich der Arzneimittelentwicklung und -forschung spielt this compound eine Rolle als Baustein für die Synthese neuartiger Verbindungen mit potenziellen therapeutischen Anwendungen . Seine Derivate sind Teil einer Sammlung einzigartiger Chemikalien, die von Forschern in den frühen Phasen der Arzneimittelforschung verwendet werden.

Chemische Forschung und Entwicklung

Die Verbindung ist auch in der chemischen Forschung und Entwicklung von Bedeutung, wo sie zur Untersuchung der Auswirkungen synthetischer, halbsynthetischer und natürlicher biologisch aktiver Substanzen auf der Grundlage molekularer Wechselwirkungen verwendet wird . Sie trägt zur Entwicklung neuer Derivate bei, die die Lebensqualität durch verbesserte Sicherheit und Wirksamkeit verbessern .

Eigenschaften

IUPAC Name |

2-chloro-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRCRMHFHHTVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186544 | |

| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-75-6 | |

| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3289-75-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-Dichloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

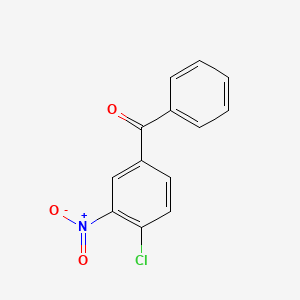

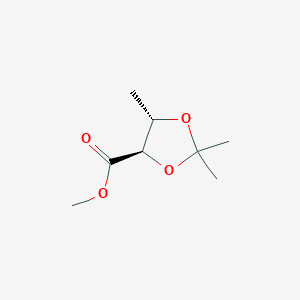

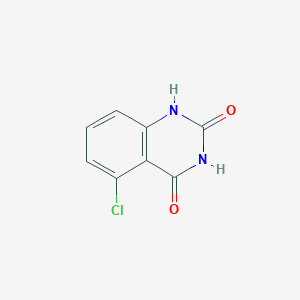

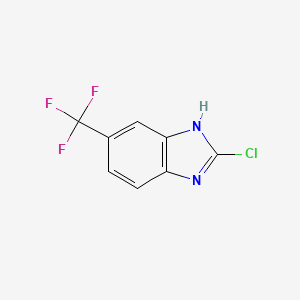

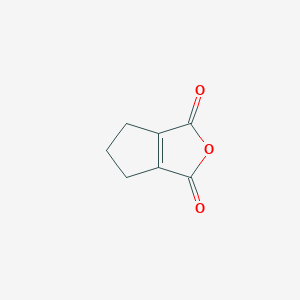

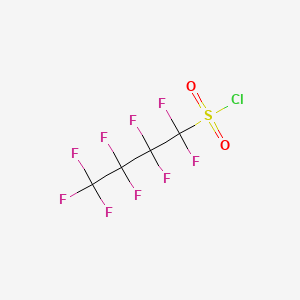

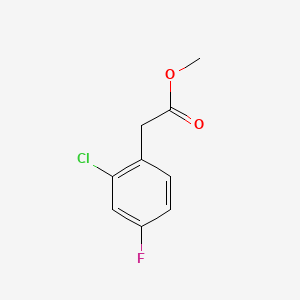

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 2-chloro-N-(4-chlorophenyl)acetamide?

A1: 2-Chloro-N-(4-chlorophenyl)acetamide exhibits structural similarities to other amides, such as N-(4-chlorophenyl)acetamide, N-2-chloro-(4-methylphenyl)acetamide, and N-2-chloro-(4-nitrophenyl)acetamide []. This suggests potential for analogous chemical behavior and reactivity. The molecule's structure, determined through methods like X-ray crystallography, reveals key features:

- Hydrogen Bonding: The molecule can form intermolecular hydrogen bonds through the N—H⋯O interaction, influencing its solid-state packing and potentially its physicochemical properties [].

Q2: Has 2-chloro-N-(4-chlorophenyl)acetamide demonstrated any promising biological activity?

A2: While the provided research primarily focuses on the structural characterization of 2-chloro-N-(4-chlorophenyl)acetamide [], its use as a precursor in synthesizing silver(I) and palladium(II)-NHC complexes showcases a potential application []. These complexes, incorporating N-heterocyclic carbenes (NHCs), have shown promising antibacterial activity []. This highlights the compound's utility as a building block for synthesizing potentially bioactive metal complexes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.